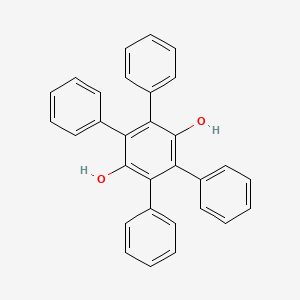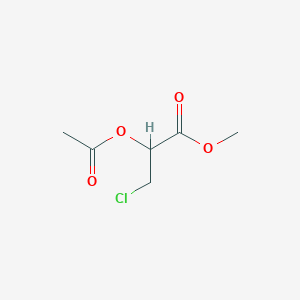
Methyl 2-acetoxy-3-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetoxy-3-chloropropanoate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of propanoic acid and is characterized by the presence of an acetoxy group and a chlorine atom attached to the propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-acetoxy-3-chloropropanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-3-chloropropanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 2-acetoxypropanoate using thionyl chloride or phosphorus trichloride. This reaction introduces the chlorine atom at the desired position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods often employ catalysts and optimized reaction conditions to achieve high purity and yield.
化学反応の分析
Types of Reactions
Methyl 2-acetoxy-3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acetoxy-3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are usually conducted under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents. The reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-acetoxy-3-hydroxypropanoate, 2-acetoxy-3-aminopropanoate, or 2-acetoxy-3-thiopropanoate.
Hydrolysis: 2-acetoxy-3-chloropropanoic acid and methanol.
Reduction: 2-acetoxy-3-chloropropanol.
科学的研究の応用
Methyl 2-acetoxy-3-chloropropanoate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: this compound is utilized in the production of specialty chemicals, agrochemicals, and polymers.
作用機序
The mechanism of action of methyl 2-acetoxy-3-chloropropanoate involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can undergo hydrolysis or substitution reactions, while the chlorine atom can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.
類似化合物との比較
Similar Compounds
Methyl 2-acetoxypropanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloropropanoate: Lacks the acetoxy group, leading to distinct chemical behavior.
Ethyl 2-acetoxy-3-chloropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-acetoxy-3-chloropropanoate is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.
特性
分子式 |
C6H9ClO4 |
|---|---|
分子量 |
180.58 g/mol |
IUPAC名 |
methyl 2-acetyloxy-3-chloropropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-4(8)11-5(3-7)6(9)10-2/h5H,3H2,1-2H3 |
InChIキー |
UBLCJZKDINZZAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


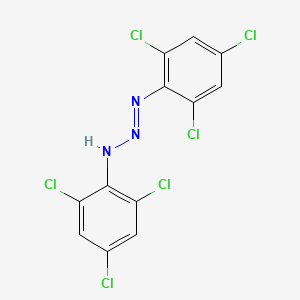
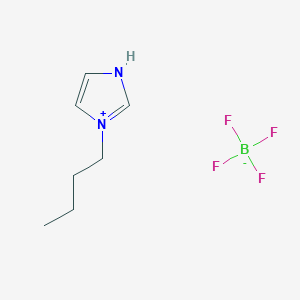

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)


![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
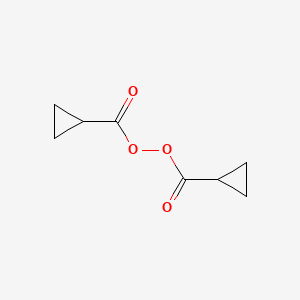

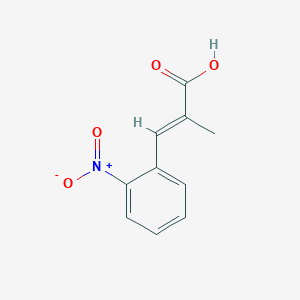
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
